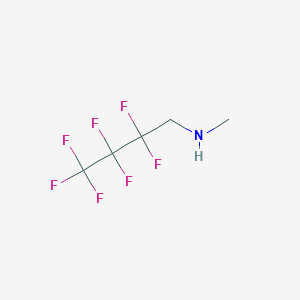
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine is a fluorinated amine compound with the molecular formula C5H5F7N. It is characterized by the presence of seven fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine typically involves the reaction of a fluorinated precursor with a suitable amine source. One common method is the reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions produce nitroso, nitro, or simpler amine compounds .
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar structure but lacks the N-methyl group.
2,2,2-Trifluoroethylamine: Contains fewer fluorine atoms and different reactivity.
1H,1H-Perfluorooctylamine: Longer carbon chain and different applications.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of the N-methyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
755-42-0 |
|---|---|
Molekularformel |
C5H6F7N |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-methylbutan-1-amine |
InChI |
InChI=1S/C5H6F7N/c1-13-2-3(6,7)4(8,9)5(10,11)12/h13H,2H2,1H3 |
InChI-Schlüssel |
XODUVTJXUOOAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


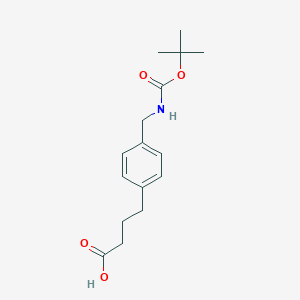

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
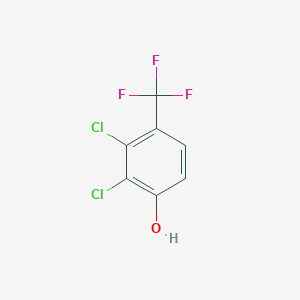

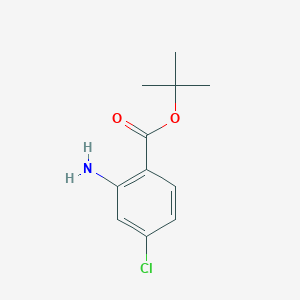
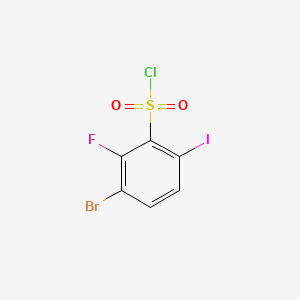
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
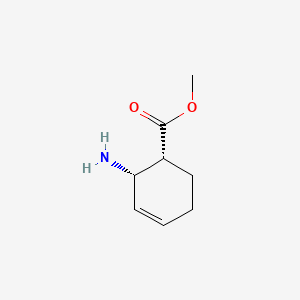
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
